N-Acetyl-D-Mannosamine

GNE Myopathy Rare Disease Clinical Trial

Researchers requiring a reliable sialic acid precursor face poor membrane permeability with charged Neu5Ac. N-Acetyl-D-Mannosamine (ManNAc) is the neutral, first committed precursor in Neu5Ac biosynthesis, crossing cell membranes via passive diffusion for direct intracellular delivery. • GNE Myopathy: Only sialic acid precursor in pivotal Phase 2/3 trial (NCT04231266); validated oral dosing at 4 g TID (12 g/day) sustains plasma sialic acid >48 h. • Biopharmaceutical Production: Enhances sialylation of mAbs and glycoproteins in CHO, BHK, and HEK cultures more efficiently than Neu5Ac or GlcNAc. • Bioavailability Model: Well-characterized low absolute bioavailability (4.01±1.82%) with quantifiable sex-dependent food effect - ideal for oral formulation studies.

Molecular Formula C8H15NO6
Molecular Weight 221.21 g/mol
Cat. No. B7828778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-Mannosamine
Molecular FormulaC8H15NO6
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)O)O
InChIInChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8?/m1/s1
InChIKeyOVRNDRQMDRJTHS-ZTVVOAFPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-D-Mannosamine (ManNAc): Procurement-Grade Monosaccharide as a First Committed Sialic Acid Precursor


N-Acetyl-D-Mannosamine (ManNAc) is an uncharged, naturally occurring amino sugar monosaccharide (C8H15NO6) and the first committed precursor in the biosynthetic pathway of N-acetylneuraminic acid (Neu5Ac), the predominant mammalian sialic acid [1]. It is a key intermediate in glycan sialylation, with applications spanning therapeutic development for rare diseases like GNE myopathy [2], metabolic glycoengineering for modifying cell surface glycans [3], and as a substrate for enhancing sialylation in mammalian cell cultures for biopharmaceutical production .

Why N-Acetyl-D-Mannosamine Cannot Be Replaced by Generic Amino Sugars or Sialic Acid in Critical Applications


Simple substitution with structurally similar N-acetylated amino sugars like N-acetyl-D-glucosamine (GlcNAc) or the end-product N-acetylneuraminic acid (Neu5Ac) is scientifically unsound due to fundamental differences in metabolic entry, transporter specificity, and physicochemical properties. Unlike the charged Neu5Ac, the neutral ManNAc can cross cell membranes via passive diffusion, enabling direct intracellular delivery to bypass defective enzymatic steps [1]. Furthermore, comparative studies show that GlcNAc and ManNAc exhibit distinct transporter interactions and metabolic fates; they are not interchangeable substrates for the sialic acid pathway and can even competitively inhibit each other's uptake [2]. In biofilm modulation, the presence and orientation of the N-acetyl group differentiate ManNAc's effects from GlcNAc, leading to divergent impacts on virulence and metabolism [3]. Therefore, procurement based on generic class similarity rather than specific compound identity risks experimental failure and erroneous conclusions.

Quantitative Differentiation Evidence: N-Acetyl-D-Mannosamine vs. Analogues and Alternatives


Clinical Advancement: ManNAc in a Pivotal Phase 2/3 Trial vs. Neu5Ac with No Approved Therapy

ManNAc is the only sialic acid pathway precursor currently in a pivotal, multi-center, randomized, double-blind, placebo-controlled Phase 2/3 clinical trial (NCT04231266) for the treatment of GNE myopathy, a disease with no approved therapy [1]. The trial is evaluating a specific oral dosing regimen of 4 g three times daily (12 g/day total) over a minimum of 24 months in 54 subjects [1]. In contrast, the direct end-product of the pathway, N-acetylneuraminic acid (Neu5Ac or sialic acid), despite being the ultimate target for restoration, is not in a comparable clinical development stage for this indication due to its charged nature limiting cellular uptake and its short plasma half-life [2].

GNE Myopathy Rare Disease Clinical Trial

Oral Bioavailability and Food Effect: Quantified 4.01% Absolute Bioavailability and 1.6-Fold Food Enhancement

ManNAc exhibits a low absolute oral bioavailability of 4.01 ± 1.82% at a 1000 mg dose in healthy humans, due to poor absorption rather than first-pass hepatic extraction [1]. This is a critical differentiator from acetylated ManNAc analogues, which can be metabolized up to 900-fold more efficiently [2]. Furthermore, administration with food increases ManNAc exposure by 1.6-fold overall, with a sex-specific effect: the fed/fasted AUCinf ratio was 198% in females vs. 121% in males [3]. This effect is attributed to prolonged gastric emptying, which enhances absorption [3].

Pharmacokinetics Bioavailability Oral Absorption

Sustained Sialic Acid Elevation in GNE Myopathy: ManNAc Restores Intracellular Biosynthesis vs. Transient Neu5Ac Elevation

In subjects with GNE myopathy, a single oral dose of ManNAc (6 or 10 g) leads to a sustained increase in plasma free sialic acid (Neu5Ac), with a Tmax of 8-11 hours and levels remaining above baseline for 48 hours post-dose [1]. This prolonged elevation contrasts with the known short half-life of exogenously administered Neu5Ac [1]. The sustained effect indicates that ManNAc is intracellularly converted to Neu5Ac, effectively restoring the biosynthetic pathway that is defective in these patients [1]. In comparison, a study in healthy adults showed that oral ManNAc (1000 mg) with food increased Neu5Ac exposure by approximately 1.4-fold [2], demonstrating the precursor's ability to boost sialic acid levels even in healthy systems.

GNE Myopathy Sialic Acid Biochemical Efficacy

Divergent Biofilm Modulation: ManNAc Reduces Virulence vs. GlcNAc with Different Effects

In a direct comparison using an in vitro multi-species oral biofilm model, N-acetyl-D-mannosamine (NADM) and its structural analogue N-acetyl-D-glucosamine (NADG) exhibited distinct modulatory effects. At a 1 M concentration, NADM-treated biofilms showed a beneficial compositional shift, altered metabolism, and a decreased inflammatory potential [1]. Notably, at a lower, more physiologically relevant concentration of ~0.05 M (1% w/v), the effect on reducing virulence was particularly pronounced for NADM [1]. The study concluded that the presence and orientation of the N-acetyl group play a significant role in differentiating the biological activities of these otherwise similar amino sugars [1].

Oral Biofilm Microbiome Virulence

Human Tolerability and Safety Profile: 6 g Dose Well-Tolerated vs. 10 g Dose-Limiting Diarrhea

A first-in-human, Phase 1 study in subjects with GNE myopathy established a clear oral tolerability profile for ManNAc. Single oral doses of 3 g and 6 g were safe and well tolerated, while a 10 g dose was associated with diarrhea, likely due to unabsorbed ManNAc in the gastrointestinal tract [1]. This provides a defined therapeutic window and a dose-limiting toxicity benchmark. In contrast, while data for other uncharged amino sugars like N-acetylglucosamine (GlcNAc) suggest general safety at similar doses, a direct, head-to-head human tolerability comparison in this patient population or for this specific indication is not available.

Safety Tolerability Dose-Finding

High-Value Procurement Scenarios for N-Acetyl-D-Mannosamine Based on Quantitative Evidence


Translational Research and Clinical Trial Supply for GNE Myopathy

As the only sialic acid precursor in a pivotal Phase 2/3 clinical trial for GNE myopathy (NCT04231266), procurement of high-purity, GMP-grade N-Acetyl-D-Mannosamine is essential for academic and industry groups conducting translational research or planning clinical studies in this indication. The established oral dosing regimen of 4 g three times daily (12 g/day total) over a 24-month period [1] provides a validated benchmark for study design. Its sustained elevation of plasma sialic acid for >48 hours in patients [2] supports its use in long-term therapeutic protocols.

In Vivo Pharmacokinetic and Oral Absorption Studies

For research focused on oral drug delivery or gastrointestinal absorption, ManNAc serves as an ideal model compound. Its well-characterized, low absolute bioavailability (4.01 ± 1.82%) [3] and its unique, sex-dependent food effect (1.6-fold overall increase in exposure, 198% in females vs. 121% in males) [4] provide a quantifiable and reproducible system for studying the impact of formulation, food intake, and physiological factors on absorption. This makes it a valuable tool for developing novel delivery strategies for polar small molecules.

Glycoengineering and Bioprocessing to Enhance Recombinant Protein Sialylation

In the production of therapeutic glycoproteins (e.g., monoclonal antibodies) in mammalian cell lines like CHO, BHK, and HEK, ManNAc is a favored media supplement for enhancing sialylation . Its role as a direct, neutral precursor that can passively diffuse into cells [3] and increase intracellular sialic acid pools [2] provides a more efficient and controllable method for improving the quality and consistency of biopharmaceuticals compared to adding charged sialic acid or less efficient precursors.

Microbiome Research and Oral Health Intervention Studies

For investigations into the oral microbiome and its role in health and disease, ManNAc offers a specific tool for modulating biofilm virulence. Its ability to reduce virulence at a physiologically relevant concentration of ~0.05 M (1% w/v) [5] distinguishes it from structural analogues like N-acetylglucosamine. This makes it a precise reagent for probing the mechanistic role of sialic acid metabolism in bacterial community behavior and for developing novel, non-antibiotic interventions for oral dysbiosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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